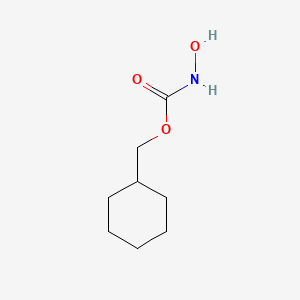
9-Methyl-9-(prop-1-EN-2-YL)octadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-9-(prop-1-EN-2-YL)octadecane is an organic compound with the molecular formula C22H44 It is a derivative of octadecane, characterized by the presence of a methyl group and a prop-1-en-2-yl group attached to the ninth carbon atom of the octadecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9-(prop-1-EN-2-YL)octadecane typically involves the alkylation of octadecane with appropriate reagents. One common method is the Friedel-Crafts alkylation, where octadecane is reacted with prop-1-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and catalysts is crucial to achieve high yields and minimize by-products. The reaction mixture is typically subjected to distillation to separate the desired product from unreacted starting materials and side products.
Análisis De Reacciones Químicas
Types of Reactions: 9-Methyl-9-(prop-1-EN-2-YL)octadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine or bromine) into the molecule, using reagents like chlorine gas (Cl2) or bromine (Br2) under UV light or heat.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Cl2 or Br2 with UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
9-Methyl-9-(prop-1-EN-2-YL)octadecane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of fragrances and flavors due to its unique scent profile.
Mecanismo De Acción
The mechanism of action of 9-Methyl-9-(prop-1-EN-2-YL)octadecane depends on its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, enzymes, or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
Octadecane: A straight-chain hydrocarbon with the formula C18H38.
9-Methyl-octadecane: A methyl-substituted derivative of octadecane.
9-(prop-1-EN-2-YL)octadecane: A prop-1-en-2-yl-substituted derivative of octadecane.
Uniqueness: 9-Methyl-9-(prop-1-EN-2-YL)octadecane is unique due to the presence of both a methyl group and a prop-1-en-2-yl group at the ninth carbon position. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
656824-75-8 |
|---|---|
Fórmula molecular |
C22H44 |
Peso molecular |
308.6 g/mol |
Nombre IUPAC |
9-methyl-9-prop-1-en-2-yloctadecane |
InChI |
InChI=1S/C22H44/c1-6-8-10-12-14-16-18-20-22(5,21(3)4)19-17-15-13-11-9-7-2/h3,6-20H2,1-2,4-5H3 |
Clave InChI |
RMCFZFVCBNJKDB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C)(CCCCCCCC)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12538265.png)
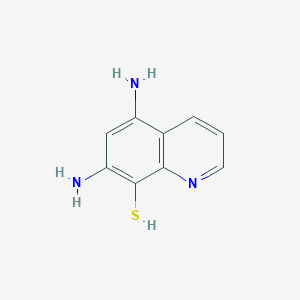
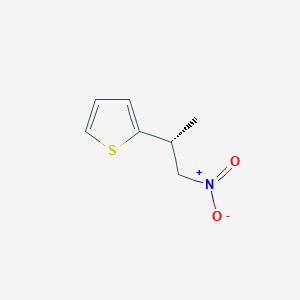

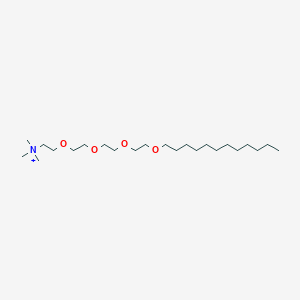
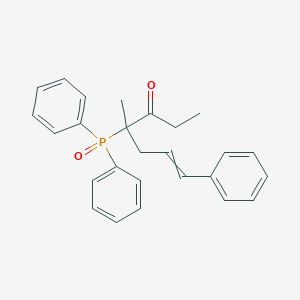
![2,7-Bis[6-(benzyloxy)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene](/img/structure/B12538299.png)

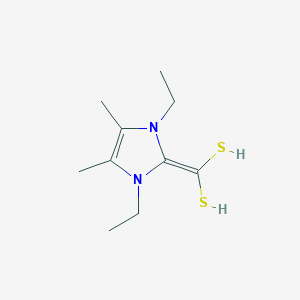
![(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12538314.png)
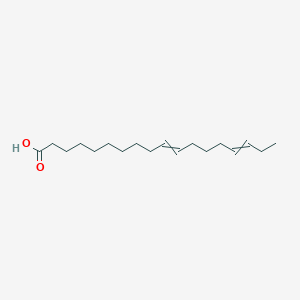
![Bis[(2-fluorophenyl)methyl]stannanone](/img/structure/B12538324.png)
![[(1-Butoxypropoxy)methyl]benzene](/img/structure/B12538326.png)
